3-Hydroxyflavone
Overview
Description
3-Hydroxyflavone is a synthetic chemical compound that serves as the backbone of all flavonols, a type of flavonoid . It is not found naturally in plants but is widely studied due to its unique properties, particularly its excited-state intramolecular proton transfer (ESIPT) effect . This compound is used as a model molecule in various scientific studies, including those involving fluorescent probes to study membranes and intermembrane proteins .
Mechanism of Action
Target of Action
3-Hydroxyflavone, also known as Flavonol, interacts with various targets in the body. It has been found to interact with proteins rich with α-helix structures and advanced DNA structures . It also has a significant role in the hydrophobic microenvironment, which is crucial in promoting the process and effects of excited-state intramolecular proton transfer (ESIPT) . Furthermore, it has been reported to inhibit Aurora B, a protein kinase .
Mode of Action
This compound operates through a mechanism known as excited-state intramolecular proton transfer (ESIPT). This process involves the transfer of a proton within the same molecule upon photoexcitation . The role of the hydrophobic microenvironment is of significant importance in promoting the process and effects of ESIPT, which can be regulated by solvents, the existence of metal ions, and proteins rich with α-helix structures or advanced DNA structures .
Biochemical Pathways
Flavonols, including this compound, are involved in a variety of biological activities in plants, protecting them from different biotic (plant-parasitic nematodes, fungi, and bacteria) and abiotic stresses (salt stress, drought stress, UV, higher and lower temperatures) . They are also involved in the biosynthesis pathway of flavonoids .
Pharmacokinetics
It is known that flavonoids, in general, undergo phase ii metabolism, which conjugates drugs and polyphenols to increase their hydrophilicity, a major pathway in xenobiotic metabolism .
Result of Action
This compound demonstrates various pharmacological activities such as antiviral, antitumor, anti-inflammatory, anticholinesterase, cytotoxicity, and particularly high antioxidant activity . It shows anti-inflammatory activity by inhibiting the release of histamine, pro-inflammatory cytokines (including IL-4), and leukotrienes production .
Action Environment
The action of this compound is influenced by the environment. The role of the hydrophobic microenvironment is of significant importance in promoting the process and effects of ESIPT, which can be regulated by solvents, the existence of metal ions, and proteins rich with α-helix structures or advanced DNA structures . The process of ESIPT reaction is controlled by the solvent .
Biochemical Analysis
Biochemical Properties
3-Hydroxyflavone interacts with various enzymes, proteins, and other biomolecules. The role of hydrophobic microenvironment is of significant importance in promoting the process and effects of ESIPT, which can be regulated by the solvents, the existence of metal ions and proteins rich with α-helix structures or the advanced DNA structures .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It could be a promising scaffold for the development of fluorescent imaging in cells .
Molecular Mechanism
The mechanism of action of this compound involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The process of ESIPT reaction is controlled by the solvent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown a significant and dose-dependent reduction in total time of immobility in the forced swim test and tail suspension test .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. The process of its localization or accumulation is an important aspect of its function .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are crucial. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
3-Hydroxyflavone can be synthesized through several methods. One common synthetic route is the Algar-Flynn-Oyamada reaction, where a chalcone undergoes oxidative cyclization to form a flavonol . This reaction typically involves the use of hydrogen peroxide as the oxidizing agent in an alkaline medium. Another method involves the condensation, cyclization, and subsequent oxidation reaction catalyzed by pyrrolidine . Industrial production methods often involve recrystallization from methanol, ethanol, aqueous ethanol, or hexane to purify the compound .
Chemical Reactions Analysis
3-Hydroxyflavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which are often used in fluorescent imaging.
Reduction: Although less common, reduction reactions can modify the compound’s structure and properties.
Common reagents used in these reactions include hydrogen peroxide for oxidation and various bases for substitution reactions. The major products formed from these reactions are often derivatives of this compound that exhibit enhanced or modified properties, such as increased fluorescence .
Scientific Research Applications
3-Hydroxyflavone has a wide range of scientific research applications:
Comparison with Similar Compounds
3-Hydroxyflavone is unique due to its ESIPT properties, which are not commonly found in other flavonoids. Similar compounds include:
Quercetin: A naturally occurring flavonol with antioxidant properties.
Kaempferol: Another flavonol known for its anticancer and anti-inflammatory activities.
Myricetin: A flavonol with potent antioxidant and antiviral properties.
Compared to these compounds, this compound is unique in its synthetic origin and its specific use as a fluorescent probe due to its ESIPT effect .
Properties
IUPAC Name |
3-hydroxy-2-phenylchromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O3/c16-13-11-8-4-5-9-12(11)18-15(14(13)17)10-6-2-1-3-7-10/h1-9,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQAJTFOCKOKIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060365 | |
Record name | 4H-1-Benzopyran-4-one, 3-hydroxy-2-phenyl- | |
Source | EPA DSSTox | |
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Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow or yellow solid; [HSDB] Off-white or pale yellow powder; [Alfa Aesar MSDS], Solid | |
Record name | 3-Hydroxyflavone | |
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Record name | 3-Hydroxyflavone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031816 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
Soluble in ethanol | |
Record name | 3-HYDROXYFLAVONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7572 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Epidermal growth factor (EGF) has been shown to induce proliferation in cells, however, the role of prostaglandin E(2) (PGE(2)) plays in EGF-induced proliferation in still unclear. EGF and PGE(2) showed proliferation responses in epidermoid carcinoma cell A431 by MTT and [(3)H] thymidine incorporation assay. ... The natural product, 3-OH flavone, showed the most-potent inhibitory activity on EGF-induced proliferation among 9 structurally-related compounds, and suppression of EGF receptor phosphorylation, ERK1/2 phosphorylation, and COX-2/PGE(2) production by 3-OH flavone was identified. PGE(2) addition attenuates the inhibitory activity of 3-OH flavone on EGF-induced proliferation by MTT assay and colony formation by soft agar assay. Additionally, 3-OH flavone also showed more-specific inhibition on EGF- than on fetal bovine serum (FBS)-induced proliferation in A431 cells. Results of /the/ present study provide evidence to demonstrate that PGE(2) is an important downstream molecule in EGF-induced proliferation, and 3-OH flavone, which inhibits PGE(2) production by blocking MAPK cascade, might reserve potential for development as an anti-cancer drug. | |
Record name | 3-HYDROXYFLAVONE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7572 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow needles, Pale yellow needles from alcohol, Violet flourescence in concentrated sulfuric acid | |
CAS No. |
577-85-5 | |
Record name | Flavonol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=577-85-5 | |
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Record name | 3-Hydroxyflavone | |
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Record name | 3-Hydroxyflavone | |
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Record name | 4H-1-Benzopyran-4-one, 3-hydroxy-2-phenyl- | |
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Record name | 4H-1-Benzopyran-4-one, 3-hydroxy-2-phenyl- | |
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Record name | 3-hydroxyflavone | |
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Record name | FLAVONOL | |
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Record name | 3-HYDROXYFLAVONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7572 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 3-Hydroxyflavone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031816 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
171 to 172 °C, MP: 169.5 °C, 170 °C | |
Record name | 3-HYDROXYFLAVONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7572 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 3-Hydroxyflavone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031816 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of 3-hydroxyflavone is C15H10O3, and its molecular weight is 238.24 g/mol.
A: this compound can be characterized using various spectroscopic techniques, including UV-Vis, fluorescence, infrared (IR), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These techniques provide information on the compound's electronic transitions, vibrational modes, structural features, and molecular weight, respectively. [, , , , ]
A: The behavior of this compound is significantly influenced by solvent polarity. In aprotic solvents, it exhibits dual emission due to excited-state intramolecular proton transfer (ESIPT), while in protic solvents, its fluorescence is affected by hydrogen bonding interactions. [, , ]
A: Complexation of this compound with α- and β-cyclodextrins enhances its solubility and modifies its spectroscopic properties, potentially improving its antioxidant activity. []
A: this compound and its derivatives can act as carbon monoxide-releasing molecules (CORMs) under specific conditions. These include enzymatic pathways involving quercetin dioxygenases, base-catalyzed reactions, and photochemical processes upon UV or visible light irradiation. [, , , ]
A: Yes, certain metal complexes of this compound have been shown to exhibit catalytic activity. For instance, Ni(II) complexes with a bis(benzimidazolyl) polydentate ligand, incorporating this compound, demonstrated catalytic ability in the oxidative cleavage of this compound. []
A: Computational methods are employed to investigate various aspects of this compound, including the optimization of its geometry, calculation of bond energies to understand fragmentation patterns, prediction of spectroscopic properties, and examination of intermolecular interactions. [, , ]
A: Modifications to the this compound structure significantly influence its properties. For example, introducing electron-donating or -withdrawing groups affects its absorption spectrum, excited-state dynamics, and CO release efficiency. [, , , ]
A: The presence of both a double bond between positions 2 and 3 and a hydroxyl group at position 3 in the flavonol structure appears to be crucial for the emergence of strong mutagenicity, with some exceptions like wogonin. []
A: Yes, complexation with cyclodextrins has been shown to improve the solubility and potentially enhance the antioxidant activity of this compound. []
A: Studies have shown that this compound and its derivatives can exhibit cytotoxic effects against various cancer cell lines, including oral squamous cell carcinoma, salivary gland tumor cells, and leukemic cells. [, , ]
A: While this compound and other flavonoids are generally considered safe, some studies have shown that they can exhibit cytotoxic effects at higher concentrations. [] Further research is needed to fully understand their potential long-term effects.
A: this compound and its derivatives have demonstrated a variety of biological activities, including antioxidant, anti-inflammatory, antimicrobial, antitumor, anticholinesterase, and cytotoxic effects. [, , , , , , ]
A: Various in vitro models have been employed to investigate the biological effects of this compound, including human lung embryonic fibroblasts (TIG-1), human umbilical vein endothelial cells (HUVE), rat pheochromocytoma PC12 cells, and human oral tumor cell lines. [, , , , ]
A: this compound has been shown to improve the in vitro development of cloned porcine embryos by inhibiting ROS production, which is induced by UV irradiation of oocytes and serum starvation of donor cells during the cloning process. []
A: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV-Vis or mass spectrometry, is commonly used for the quantification of this compound and its metabolites in biological samples. []
A: Techniques like fluorescence spectroscopy, isothermal titration calorimetry (ITC), and surface plasmon resonance (SPR) are commonly employed to investigate the interactions of this compound with proteins and other biomolecules. [, , ]
A: While limited information is available on the specific environmental fate and effects of this compound, it is expected to undergo degradation processes in the environment, similar to other flavonoids. [] Further research is needed to fully assess its potential ecotoxicological impacts and develop strategies for mitigation.
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